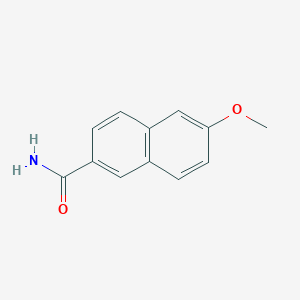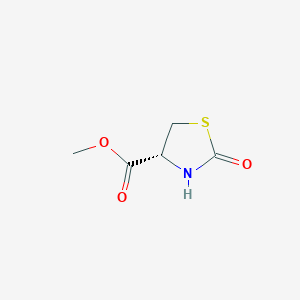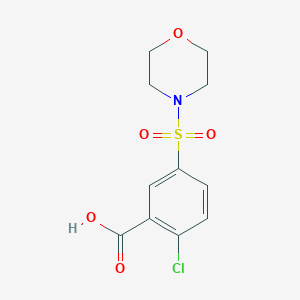
3-Phenyloxetane
Overview
Description
3-Phenyloxetane is a chemical compound with the molecular formula C9H10O . It is a stable motif in medicinal chemistry and has the propensity to undergo ring-opening reactions as a synthetic intermediate .
Synthesis Analysis
The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies. Established synthetic methods and development of new methodologies for oxetane synthesis and incorporation have been relied upon. A number of novel methods have been developed to access oxetane-containing compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered oxetane ring. The molecular weight is 134.17 g/mol . The InChI representation of the molecule is InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 .
Chemical Reactions Analysis
This compound is known to undergo ortho and para aromatic nitration, followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.17 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1. The exact mass is 134.073164938 g/mol . The density is 1.1±0.1 g/cm3, and it has a boiling point of 215.2±9.0 °C at 760 mmHg .
Scientific Research Applications
Oxetane Ring Reactions
3-Phenyloxetane demonstrates significant chemical reactivity, particularly in its interactions with other compounds. For example, its reaction with dinitrogen pentoxide in dichloromethane leads to ortho and para aromatic nitration, followed by oxetane ring-opening, resulting in 2-arylpropane-1,3-diol dinitrates (Dormer, Hylands, & Moodie, 1998). Another study on the reactions of 3-substituted oxetanes with nitric acid under anhydrous conditions showed similar processes of aromatic nitration and oxetane ring-opening (Hylands & Moodie, 1997).
Synthesis and Derivation
This compound serves as a key compound in synthesizing various derivatives. The synthesis of 2-lithiated-2-phenyloxetane, for instance, opens pathways to create 2-substituted-2-phenyloxetanes by electrophilic quenching (Coppi, Salomone, Perna, & Capriati, 2011). Similarly, the preparation of substituted 3-aminooxetanes utilizes the reactivity of oxetan-3-tert-butylsulfinimine, demonstrating the utility of this compound derivatives in drug discovery (Hamzik & Brubaker, 2010).
Thermolytic Behavior
The thermolytic behavior of this compound and its derivatives has been a subject of research, contributing to the understanding of chemical reactions under thermal stress. For example, the study of 3-alkyl-2-phenyloxetanes revealed insights into concerted fragmentation and stepwise diradical fission, influenced by steric strain (Imai & Nishida, 1980).
Spectroscopic Profiling and Applications
Research on this compound derivatives extends to spectroscopic profiling and potential applications in light harvesting and solar cells. The detailed study of 3-phenyl-5-isooxazolone using various experimental and computational techniques highlights its high light-harvesting efficiency, making it a candidate for use in dye-sensitized solar cells (Priya et al., 2020).
Chemiluminescent Properties
The chemiluminescent decomposition of dioxetane derivatives of this compound has been studied, contributing to the understanding of light emission in chemical reactions. For example, a dioxetane bearing a 3-(1-cyanoethenyl)phenyl moiety showed chemiluminescent decomposition induced by Michael addition (Matsumoto, Mizuno, & Watanabe, 2004).
Mechanism of Action
Target of Action
Oxetanes, in general, have been used to extend accessible chemical space for further identification of kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.
Mode of Action
3-Phenyloxetane is known to undergo reactions such as aromatic nitration, followed by oxetane ring-opening to give corresponding 2-arylpropane-1,3-diol dinitrates . This reaction is approximately second order in dinitrogen pentoxide and has highly negative entropies of activation .
Biochemical Pathways
Oxetanes are known to influence various biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can affect various biochemical pathways and cellular processes.
Pharmacokinetics
The oxetane group is known to influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The reactions it undergoes, such as aromatic nitration and oxetane ring-opening, result in the formation of 2-arylpropane-1,3-diol dinitrates . These compounds may have various effects at the molecular and cellular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with dinitrogen pentoxide in dichloromethane is temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can influence the compound’s action.
Future Directions
The oxetane ring, including in 3-Phenyloxetane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This makes it an attractive motif for an ever-increasing range of applications in the chemical sciences .
Properties
IUPAC Name |
3-phenyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGGVYFIYBKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472725 | |
| Record name | 3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10317-13-2 | |
| Record name | 3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Phenyloxetane react with nitric acid?
A: this compound reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of this compound is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []
Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?
A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []
Q3: Can the oxetane ring of this compound be opened through other mechanisms?
A: Yes, research demonstrates that this compound can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of this compound, highlighting the potential for controlling reaction outcomes through different reaction conditions.
Q4: Does this compound form complexes with acids?
A: Yes, this compound can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for this compound and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between this compound and these two acids.
Q5: Can the oxetane ring participate in ring expansion reactions?
A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.
Q6: Are there computational studies on the reactivity of this compound?
A: While the provided research excerpts do not delve into specific computational studies on this compound, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of this compound, ultimately aiding in predicting and explaining its reactivity under various conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


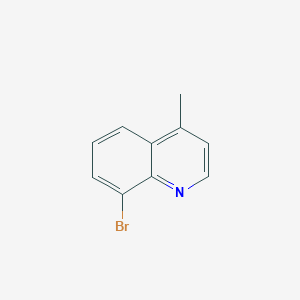
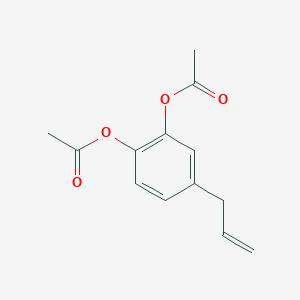
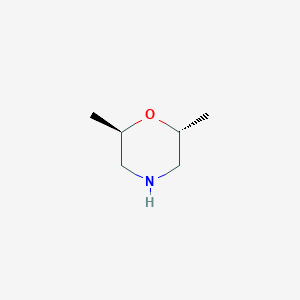

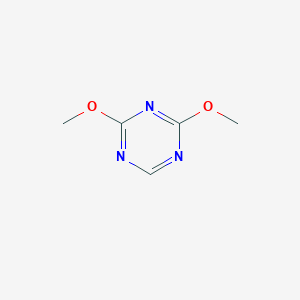
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
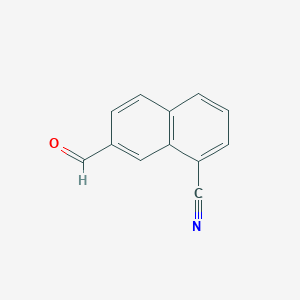
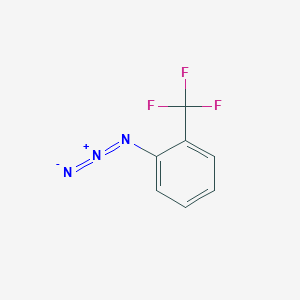
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
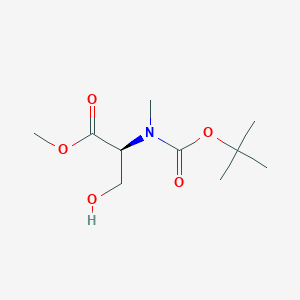
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
